2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile
Overview
Description
“2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.19 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is 1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13)
. This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is a powder at room temperature . It has a melting point of 276-278°C .
Scientific Research Applications
Therapeutic Potential in Cancer and CNS Disorders
The compound 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile belongs to the class of tetrahydroisoquinolines, recognized for their broad therapeutic applications. These compounds, including variants of tetrahydroquinoline, have been extensively studied for their anticancer and neuroprotective properties. Tetrahydroisoquinolines are deemed "privileged scaffolds" in drug discovery due to their presence in numerous bioactive natural products and pharmaceuticals. Significantly, their utility extends to combating cancer, with notable successes in drug development for both cancer and central nervous system (CNS) disorders. The approval of trabectedin, a compound related to this class, for treating soft tissue sarcomas underscores the potential of tetrahydroquinolines in oncology (Singh & Shah, 2017).
Role in Antioxidant Activity
Research on antioxidants highlights the significance of compounds like 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile in evaluating antioxidant capacity. Antioxidant assays, such as ORAC and DPPH, are crucial for determining the scavenging activity of compounds against reactive oxygen species, thereby indicating their potential antioxidant effectiveness. These assays are fundamental in identifying compounds that can mitigate oxidative stress, a factor in various chronic diseases (Munteanu & Apetrei, 2021).
Applications in Asymmetric Catalysis
The flexibility and functional adaptability of tetrahydroquinolines, including 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile, are illustrated by their applications in asymmetric catalysis. Compounds in this class serve as ligands in metal-catalyzed transformations, enabling the production of enantioselective syntheses. This role is crucial for developing pharmaceuticals and fine chemicals, where the control over stereochemistry can impact the efficacy and safety of the compounds (Hargaden & Guiry, 2009).
Antiviral Properties
Studies on 4-oxo-dihydroquinolines, closely related to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile, reveal their potential in developing new antiviral agents. These compounds have demonstrated efficacy in inhibiting viral replication and DNA polymerase activity in herpes simplex virus (HSV), showcasing the therapeutic promise of tetrahydroquinolines in treating viral infections (Zhang Yi-zh, 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAWZROXAVJMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570784 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
CAS RN |
159053-44-8 | |
Record name | 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159053-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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